molecular formula C26H25NO6 B13652316 Fmoc-L-o-Tyr(mom)

Fmoc-L-o-Tyr(mom)

Cat. No.: B13652316
M. Wt: 447.5 g/mol
InChI Key: OTFCPHOJAXVQDP-QHCPKHFHSA-N
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Description

Fmoc-L-o-Tyr(mom) is a derivative of tyrosine, an amino acid, that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the methoxymethyl (mom) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the mom group protects the hydroxyl group of tyrosine. These protecting groups are crucial in preventing unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-o-Tyr(mom) typically involves the protection of the amino group of tyrosine with the Fmoc group and the hydroxyl group with the mom group. The process begins with the reaction of tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-tyrosine. Subsequently, the hydroxyl group of Fmoc-tyrosine is protected by reacting it with methoxymethyl chloride (mom-Cl) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of Fmoc-L-o-Tyr(mom) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is removed by treatment with piperidine, allowing for the addition of the next amino acid .

Mechanism of Action

The mechanism of action of Fmoc-L-o-Tyr(mom) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The mom group protects the hydroxyl group, ensuring the integrity of the tyrosine residue during synthesis. The removal of these protecting groups at appropriate stages allows for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-o-Tyr(mom) is unique due to the presence of both Fmoc and mom protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple functional groups need to be protected .

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid

InChI

InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

OTFCPHOJAXVQDP-QHCPKHFHSA-N

Isomeric SMILES

COCOC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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